3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a trifluoromethyl group, a pyridine ring, and a pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a pyrrolidine derivative under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its binding affinity and selectivity for these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine moieties used in medicinal chemistry
Uniqueness
3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride is unique due to its combination of a trifluoromethyl group, pyridine ring, and pyrrolidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3-chloro-2-(pyrrolidin-3-yloxymethyl)-5-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-7(11(13,14)15)4-17-10(9)6-18-8-1-2-16-5-8;/h3-4,8,16H,1-2,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPKKSMSYYXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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